3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a heterocyclic organic compound belonging to the spirooxazolidine-2,4-dione class. These compounds are characterized by a spiro carbon atom connecting a piperidine ring with an oxazolidine-2,4-dione ring. While not directly discussed in the provided papers, this specific compound appears to be structurally related to molecules investigated for their potential as muscarinic agonists, particularly for the M1 receptor subtype. []
Applications
Muscarinic M1 receptor agonists: These compounds show promise in the potential treatment of cognitive deficits associated with Alzheimer's disease. [, , ] Research explores their ability to enhance memory and cognitive function by targeting the M1 receptor, a key player in learning and memory processes.
Antihypertensive agents: Some derivatives within this family exhibit antihypertensive activity in animal models, potentially by acting as α-adrenergic receptor antagonists. [, ] This suggests potential applications in managing hypertension and cardiovascular diseases.
Related Compounds
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
Compound Description: This compound, denoted as 6a in the source, exhibits high binding affinity for both M1 and M2 muscarinic receptors. It demonstrates antiamnesic activity at a dose of 0.1 mg/kg (subcutaneous administration) and induces hypothermia at 3 mg/kg (subcutaneous administration) []. Furthermore, it stimulates phosphoinositide hydrolysis in rat hippocampal slices, suggesting partial agonistic activity at M1 muscarinic receptors [].
Relevance: 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one shares the core 1-oxa-diazaspiro[4.5]decane structure with 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key difference lies in the presence of an additional methyl substituent at the 2-position and a carbonyl group at the 3-position instead of the 2-position in the related compound. These structural modifications contribute to the observed muscarinic receptor binding and in vivo activities [].
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one
Compound Description: This analogue, also known as compound 18, displays preferential binding affinity for M1 muscarinic receptors over M2 receptors []. It exhibits potent antiamnesic activity with a favorable separation from hypothermia-inducing activity, suggesting a reduced potential for cholinergic side effects compared to the reference compound RS86 []. Notably, 18 stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors []. Optical resolution of 18 revealed that the (-)-isomer preferentially exhibits M1 agonist activity [].
Relevance: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one share the 1-oxa-azaspiro[4.5]decane core structure. The placement of the oxygen and nitrogen atoms within the spirocyclic system and the presence of methyl and ethyl substituents on the same positions (8 and 2 respectively) highlight their structural similarity [].
Compound Description: Designated as compound 29, this analogue demonstrates preferential binding affinity for M1 muscarinic receptors over M2 receptors and exhibits potent antiamnesic activity with a good safety profile concerning hypothermia-inducing activity []. Similar to compound 18, 29 acts as a partial agonist at M1 muscarinic receptors, stimulating phosphoinositide hydrolysis in rat hippocampal slices []. The (-)-isomer of 29 exhibits a preference for M1 agonist activity. X-ray crystallography determined the absolute configuration of (-)-29 as S, aligning with the configuration of muscarone [].
Relevance: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane shares the 1-oxa-azaspiro[4.5]decane core with 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The shared placement of oxygen and nitrogen in the spirocyclic system, and the presence of methyl substituents on the 8-position in both compounds underscores their structural similarity [].
Compound Description: Referred to as compound 5a, this derivative shows affinity for cortical M1 receptors and effectively reverses scopolamine-induced impairment in mouse passive avoidance tasks []. Importantly, among a series of tested spirooxazolidine-2,4-dione derivatives, only 5a exhibited M1-receptor stimulating activity in pithed rats []. This compound's antiamnesic dose is significantly lower than the doses inducing hypothermia and salivation, suggesting a potentially favorable therapeutic window [].
Relevance: 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione and 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one belong to the same chemical class of spiro heterocycles. They both contain the 1-oxa-3,8-diazaspiro[4.5]decane core, with the key difference being the presence of two carbonyl groups at positions 2 and 4 in the related compound []. This structural variation contributes to the distinct pharmacological profile of 5a.
Compound Description: This compound, denoted as 8, displays alpha-adrenergic blocking activity in dogs []. It exhibits a greater tendency toward alpha 1-adrenoceptor antagonism compared to alpha 2-adrenoceptor antagonism []. Tilt-response studies indicate that 8 has a low potential for causing orthostatic hypotension at therapeutically effective doses [].
Relevance: 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one shares the core 1-oxa-3,8-diazaspiro[4.5]decane system with 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The presence of the 8-[2-(3-indolyl)ethyl] substituent in the related compound is a significant structural distinction, likely contributing to its alpha-adrenergic blocking activity [].
Compound Description: This compound, referred to as 29 in the study, exhibits alpha-adrenergic blocking activity in dogs, primarily acting as an alpha 2-adrenoceptor antagonist []. It shows a low potential for inducing orthostatic hypotension at therapeutic doses based on tilt-response studies [].
Relevance: 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is structurally very similar to 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, sharing the same base structure with the addition of a [2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] substituent at the 8-position []. This modification likely contributes to its alpha-adrenergic blocking properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.